molecular formula C16H12ClNO3 B7738897 MFCD02123406

MFCD02123406

Cat. No.: B7738897
M. Wt: 301.72 g/mol
InChI Key: SRXTWTGSJMYIOR-XFXZXTDPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-(5-(3-chlorophenyl)-2-furyl)-2-cyanoacrylate: is a chemical compound with the molecular formula C16H12ClNO3 and a molecular weight of 301.732 . It is identified by the MDL number MFCD02123406 . This compound is part of a collection of rare and unique chemicals provided for early discovery research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(5-(3-chlorophenyl)-2-furyl)-2-cyanoacrylate typically involves the reaction of ethyl cyanoacetate with 3-chlorobenzaldehyde and furfural under basic conditions. The reaction proceeds through a Knoevenagel condensation followed by cyclization to form the furan ring .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include purification steps such as recrystallization or chromatography to ensure the desired purity and yield .

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-(5-(3-chlorophenyl)-2-furyl)-2-cyanoacrylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethyl 3-(5-(3-chlorophenyl)-2-furyl)-2-cyanoacrylate has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-(5-(3-chlorophenyl)-2-furyl)-2-cyanoacrylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Ethyl 3-(5-(3-chlorophenyl)-2-furyl)-2-cyanoacrylate can be compared with other similar compounds such as:

  • Ethyl 3-(5-(2-chlorophenyl)-2-furyl)-2-cyanoacrylate
  • Ethyl 3-(5-(4-chlorophenyl)-2-furyl)-2-cyanoacrylate
  • Ethyl 3-(3-chloro-4-methoxyphenyl)-2-cyanoacrylate
  • Ethyl 3-(5-bromo-2-furyl)-2-cyanoacrylate

These compounds share similar structural features but differ in the position and type of substituents on the phenyl or furan rings. The uniqueness of Ethyl 3-(5-(3-chlorophenyl)-2-furyl)-2-cyanoacrylate lies in its specific substitution pattern, which can influence its reactivity and biological activity .

Properties

IUPAC Name

ethyl (Z)-3-[5-(3-chlorophenyl)furan-2-yl]-2-cyanoprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClNO3/c1-2-20-16(19)12(10-18)9-14-6-7-15(21-14)11-4-3-5-13(17)8-11/h3-9H,2H2,1H3/b12-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRXTWTGSJMYIOR-XFXZXTDPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC1=CC=C(O1)C2=CC(=CC=C2)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C\C1=CC=C(O1)C2=CC(=CC=C2)Cl)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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